molecular formula C12H23BClNO2 B2464908 (S)-BoroAla-(-)-Pinanediol-HCl CAS No. 858354-78-6

(S)-BoroAla-(-)-Pinanediol-HCl

Cat. No. B2464908
CAS RN: 858354-78-6
M. Wt: 259.58
InChI Key: AKMVYVLKQCECJH-APWOSFEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-BoroAla-(-)-Pinanediol-HCl is a chiral boron-containing compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. This compound has unique properties that make it an attractive candidate for various biological applications.

Scientific Research Applications

  • Hydrolysis of Boronic Esters : Matteson and Man (1996) discuss the hydrolysis of pinanediol boronic esters, which are only cleaved by destroying the pinanediol with boron trichloride, reducing to borohydride, or converting to a boronic ester (Matteson & Man, 1996).

  • Deprotection of Boronate Esters : Inglis et al. (2010) evaluated methods for the deprotection of pinanediol and pinacol esters of various boronic acids using fluoroborane intermediates, providing procedures for transforming trifluoroborates and difluoroboranes to free boronic acids (Inglis et al., 2010).

  • Synthesis of Alpha-Aminoboronic Acids : Jagannathan, Forsyth, and Kettner (2001) developed a synthetic route to prepare novel alpha-aminoboronic acids as inhibitors of serine proteases, useful in studying proteases in biological systems (Jagannathan et al., 2001).

  • Synthesis of Boronic Acid Esters of Amino Acids : Matteson and Beedle (1987) conducted a study on converting (s)-pinanediol (1S)-1-haloalkylboronates to (1R)-1-azido boronates and subsequently to L-amino acids with high enantiomeric excess (Matteson & Beedle, 1987).

  • Preparation of Boronic Acid Analogs of Amino Acids : Wienand et al. (1999) synthesized a series of boro-X pinanediol derivatives as inhibitors of thrombin, studying the hydrogen donor/acceptor properties of different residues (Wienand et al., 1999).

  • Homogeneous Catalysis in CO2 Reduction : Laitar, Müller, and Sadighi (2005) described the use of a copper(I) boryl complex with pinacolate (pinanediol) for the rapid and quantitative deoxygenation of CO2, offering high turnover numbers and frequencies (Laitar et al., 2005).

  • Synthesis of Pinanediol Boronate Esters : Brown and Rangaishenvi (1988) outlined procedures for the recovery of pinanediol in asymmetric synthesis via one-carbon homologation of boronic esters, providing an alternative route to chiral hydroboration (Brown & Rangaishenvi, 1988).

properties

IUPAC Name

(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2.ClH/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;/h7-10H,5-6,14H2,1-4H3;1H/t7-,8-,9-,10+,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMUMWPHEOQEQA-IMOBDCPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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